2,4,6-Triethoxy-pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Triethoxy-pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triethoxy-pyrimidine typically involves the reaction of pyrimidine derivatives with ethylating agents. One common method is the ethylation of 2,4,6-trihydroxy-pyrimidine using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution of the hydroxy groups with ethoxy groups.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve product purity. The choice of solvents, catalysts, and reaction conditions can be optimized to minimize by-products and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Triethoxy-pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrimidine derivatives with different oxidation states.
Reduction Reactions: Reduction of this compound can yield partially or fully reduced pyrimidine derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various ethoxy-substituted pyrimidine derivatives, while oxidation and reduction reactions can produce pyrimidine derivatives with altered oxidation states.
Scientific Research Applications
2,4,6-Triethoxy-pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Industry: this compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Triethoxy-pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy groups can enhance the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
2,4,6-Trihydroxy-pyrimidine: Lacks the ethoxy groups and has different chemical properties and reactivity.
2,4,6-Trimethoxy-pyrimidine: Contains methoxy groups instead of ethoxy groups, leading to variations in solubility and reactivity.
2,4,6-Trichloro-pyrimidine: Substituted with chlorine atoms, resulting in distinct chemical behavior and applications.
Uniqueness: 2,4,6-Triethoxy-pyrimidine is unique due to the presence of ethoxy groups, which impart specific chemical properties such as increased lipophilicity and altered reactivity. These characteristics make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H16N2O3 |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2,4,6-triethoxypyrimidine |
InChI |
InChI=1S/C10H16N2O3/c1-4-13-8-7-9(14-5-2)12-10(11-8)15-6-3/h7H,4-6H2,1-3H3 |
InChI Key |
FMBCOINDOLIFTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NC(=N1)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.